molecular formula C20H20N2O2 B14211563 N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine CAS No. 820233-02-1

N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine

Cat. No.: B14211563
CAS No.: 820233-02-1
M. Wt: 320.4 g/mol
InChI Key: YJNMKFXISFMYFG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine is a complex organic compound with a unique structure that includes a naphthalene ring, a nitro group, and a dimethylamine group

Preparation Methods

The synthesis of N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine typically involves multiple steps. One common method includes the nitration of a naphthalene derivative followed by the introduction of a phenylethyl group. The final step involves the dimethylation of the amine group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents.

Scientific Research Applications

N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The dimethylamine group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine can be compared with other similar compounds, such as:

    N,N-Dimethyl-1-naphthylamine: Lacks the nitro and phenylethyl groups, making it less reactive.

    N,N-Dimethyl-4-nitronaphthylamine: Lacks the phenylethyl group, affecting its overall reactivity and applications.

    N,N-Dimethyl-4-(2-amino-1-phenylethyl)naphthalen-1-amine:

Properties

CAS No.

820233-02-1

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N,N-dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine

InChI

InChI=1S/C20H20N2O2/c1-21(2)20-13-12-17(16-10-6-7-11-18(16)20)19(14-22(23)24)15-8-4-3-5-9-15/h3-13,19H,14H2,1-2H3

InChI Key

YJNMKFXISFMYFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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